molecular formula C19H20ClN5O4 B2404737 methyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 887458-61-9

methyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No. B2404737
M. Wt: 417.85
InChI Key: XGLJXEAFCWUIQY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include information about the class of compounds it belongs to and its role or use .


Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .


Molecular Structure Analysis

This could involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate has been studied in the context of the synthesis and properties of potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, exploring its significance in the biosynthesis of adenosine monophosphate (AMP) (Wanner et al., 1978).

Green Chemistry and Drug Design

  • A green approach for drug design and discovery has included the synthesis of analogues related to this compound, focusing on potential analgesic and antipyretic agents (Reddy et al., 2014).

Alkaloid Isolation and Cytotoxicity Studies

  • In a study on the chemical constituents of the stem tuber of Pinellia pedatisecta, similar compounds were isolated and evaluated for cytotoxicity against human cervical cancer HeLa cells, highlighting the compound's potential in cancer research (Du et al., 2018).

Structural and UV Studies

  • Structural and UV studies have been conducted on uracil derivatives closely related to this compound, providing insights into their interaction with DNA and potential applications in molecular biology (Yao et al., 2013).

Synthesis of Nucleic Acid Analogues

  • The compound has been relevant in the synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles, contributing to the development of "acyclic nucleoside" analogues, which have implications in antiviral research (Robins & Hatfield, 1982).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include information on how to handle and store the compound safely .

Future Directions

This could involve a discussion of potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic uses. If it’s a material, this could include potential new applications .

properties

IUPAC Name

methyl 2-[9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4/c1-11-5-6-12(20)9-13(11)23-7-4-8-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)10-14(26)29-3/h5-6,9H,4,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLJXEAFCWUIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

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